molecular formula C14H12O B15075476 2-Ethyldibenzofuran CAS No. 53386-99-5

2-Ethyldibenzofuran

Cat. No.: B15075476
CAS No.: 53386-99-5
M. Wt: 196.24 g/mol
InChI Key: DJTHVLRZQJQQLK-UHFFFAOYSA-N
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Description

2-Ethyldibenzofuran is an organic compound with the molecular formula C14H12O.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyldibenzofuran can be synthesized through the hydrogenation of 2-acetyldibenzofuran in the presence of a hydrogenation catalyst such as Raney nickel or copper chromite. Solvents like ethanol or methanol are commonly used in this process .

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and solvents as mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Synthetic Routes to 2-Ethyldibenzofuran

1.1 Wolff-Kishner Reduction of 2-Acetylbenzofuran
A common method involves the reduction of 2-acetylbenzofuran via the Wolff-Kishner reaction. Salicylaldehyde is condensed with 1-chloroacetone under basic conditions to yield 2-acetylbenzofuran, which is subsequently reduced to 2-ethylbenzofuran using hydrazine and strong base (e.g., NaOH) at elevated temperatures .

1.2 Intramolecular Heck Cyclization
An improved synthesis of 3-nitro-2-ethyldibenzofuran (NDBF) employs a Pd-catalyzed Heck reaction. Starting from 4-fluoro-2-nitrobenzaldehyde and 2-iodophenol, Ullmann coupling forms a diaryl ether intermediate. Cyclization using Pd(OAc)₂ and Cs₂CO₃ in DMAc at 80°C yields the dibenzofuran core. Subsequent bromination with PBr₃ provides functionalized derivatives .

1.3 Rhodium-Catalyzed C–H Activation
Rhodium-based catalysts enable benzofuran synthesis via C–H activation. For example, substituted benzamides react with vinylene carbonate in the presence of CpRh complexes, undergoing migratory insertion and β-oxygen elimination to form ethyl-substituted benzofurans .

Functionalization Reactions

2.1 Fries Rearrangement
Dibenzofuran-2-yl ethanoate undergoes thermal or photochemical Fries rearrangement to yield hydroxydibenzofuran ketones. Key findings:

  • Thermal conditions (AlCl₃/TiCl₄, 140°C) : Preferential formation of 3a (2-hydroxydibenzofuran-3-yl methyl ketone) via solvent-caged ion pairs .

  • Photochemical conditions (UV light) : Dominant formation of 3c (2-hydroxydibenzofuran-1-yl methyl ketone) via radical intermediates .

SolventProduct Ratio (3a:3c)Yield (%)
Dichloromethane19:4160
Cyclohexane21:3243
Ethanol13:3447

2.2 Amidoxime to Amidinine Conversion
Dicationic derivatives of 2-EDBF, such as 2,8-diamidoxime, are converted to amidines via Pinner reactions. Treatment with HCl-saturated dioxane and subsequent amination yields bioactive diamidines with anti-Pneumocystis activity .

2.3 Bromination
The hydroxyl group in NDBF derivatives is brominated using PBr₃ in dichloromethane at 0°C, achieving 70% yield .

Mechanistic and Kinetic Insights

3.1 Reaction Pathways in Fries Rearrangement
DFT calculations (B3LYP/6-31G*) reveal that the thermal Fries rearrangement proceeds through an ionic pathway, while photochemical routes involve radical pairs. ΔHf values confirm the thermodynamic stability of products (e.g., 3a : −250.11 kJ/mol vs. precursor 2 : −232.74 kJ/mol) .

3.2 Optimization via Design of Experiments (DoE)
Key factors for optimizing benzofuran synthesis:

  • Temperature : 30–70°C (optimal: 50°C).

  • Equivalents of nucleophile : 2–10 (higher equivalents favor substitution).

  • Solvent polarity : Polar solvents (e.g., DMAc) enhance cyclization yields .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives have shown significant biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Some benzofuran derivatives are being explored as potential therapeutic agents for diseases such as cancer and viral infections.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyldibenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

2-Ethyldibenzofuran can be compared with other benzofuran derivatives to highlight its uniqueness :

    2-Methylbenzofuran: Similar in structure but with a methyl group instead of an ethyl group.

    2-Phenylbenzofuran: Contains a phenyl group, leading to different chemical properties and applications.

    2-Nitrobenzofuran: Known for its strong biological activities, including antimicrobial and antiparasitic properties.

Biological Activity

2-Ethyldibenzofuran is a compound that has garnered attention in various biological and chemical research fields due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant studies.

This compound is derived from dibenzofuran, a polycyclic aromatic compound. Its structure includes two benzene rings fused to a furan ring, with an ethyl group attached to the second carbon of the dibenzofuran framework. This specific arrangement contributes to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Caging Technology : this compound has been utilized in caging technology, where it serves as a photolabile protecting group. This allows for the controlled release of biologically active compounds upon exposure to light. For instance, the 3-nitro-2-ethyldibenzofuran (NDBF) derivative has been shown to effectively cage thymidine phosphoramidites, enabling precise temporal control over their biological activity through light irradiation .
  • Antimicrobial Activity : Research indicates that dibenzofurans, including this compound, exhibit antimicrobial properties. These compounds have been investigated for their efficacy against various pathogens, including Pneumocystis carinii, Cryptococcus neoformans, and Candida albicans. The ability of these compounds to inhibit topoisomerase enzymes further enhances their potential as therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Photochemical Activation : A study demonstrated the successful application of NDBF in caging oligonucleotides. The caged thymidine phosphoramidite synthesized with NDBF showed stability under standard DNA synthesis conditions and was activated upon UV light exposure, leading to significant gene silencing effects in cell cultures .
  • Antimicrobial Efficacy : In a comparative study assessing various dibenzofuran derivatives for their anti-PCP activity, compounds including this compound were evaluated for their ability to reduce parasite load in rat models. The results indicated that certain derivatives exhibited over 99% reduction in Pneumocystis carinii cysts compared to untreated controls .
  • Synthesis Improvements : Recent advancements in the synthesis of NDBF have facilitated its integration into biological studies. The improved synthetic routes have made it easier to incorporate this caging group into various biomolecules, enhancing its utility in research applications .

Data Tables

CompoundActivity TypeEfficacy (%)Reference
This compoundAntimicrobial>99%
NDBFGene SilencingSignificant
Caged ThymidinePhotochemical ActivationHigh

Properties

CAS No.

53386-99-5

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-ethyldibenzofuran

InChI

InChI=1S/C14H12O/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3

InChI Key

DJTHVLRZQJQQLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=CC=CC=C32

Origin of Product

United States

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